

Application Notes and Protocols: NSABP C-08 Clinical Trial

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Compound of Interest

Compound Name: CT-08

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These application notes provide a detailed overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial, a pivotal phase III study that investigated the efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon cancer.

Introduction

The NSABP C-08 trial was a prospective, randomized, open-label study designed to determine if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to a modified FOLFOX6 (mFOLFOX6) chemotherapy regimen could improve outcomes for patients with resected stage II or III colon cancer.^[1] The primary goal was to assess the impact on disease-free survival (DFS).^{[1][2][3]}

Clinical Trial Design

The NSABP C-08 trial was a two-arm study that randomized 2,710 patients between September 2004 and October 2006.^{[4][5][6]} Patients were stratified by the number of positive lymph nodes and the participating institution.^{[1][7]} The randomization was performed centrally using a biased-coin minimization algorithm.^{[1][7]}

Patient Population

The study enrolled patients with histologically confirmed stage II (T3-4, N0, M0) or stage III (any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgery.[8] A total of 2,672 patients were included in the final analysis.[1][2]

Table 1: Patient Inclusion and Exclusion Criteria[1][8]

Criteria	Description
Inclusion Criteria	
Age	≥ 18 years
Histology	Histologically confirmed adenocarcinoma of the colon
Stage	Stage II (T3-4, N0, M0) or Stage III (any T, N1-2, M0)
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1
Surgery	Surgical removal of the primary tumor within 21 to 50 days before randomization
Exclusion Criteria	
Prior Treatment	Prior chemotherapy or radiation therapy for colon cancer
Cardiovascular History	History of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or arterial thrombotic episode within 12 months
Cardiac Conditions	New York Heart Association Class III or IV cardiac disease, unstable angina within 12 months, or symptomatic arrhythmia
Other	Other non-malignant systemic diseases that would preclude study therapy

Treatment Arms

Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[1][7]

- Control Arm: Received mFOLFOX6 chemotherapy alone.
- Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.

Table 2: Treatment Regimens[1][5]

Treatment Arm	Regimen Details	Duration
Control Arm	mFOLFOX6:- Oxaliplatin: 85 mg/m ² IV on day 1- Leucovorin: 400 mg/m ² IV on day 1- Fluorouracil (5-FU): 400 mg/m ² IV bolus on day 1, followed by 2,400 mg/m ² IV infusion over 46 hoursRepeated every 2 weeks for 12 cycles	6 months
Experimental Arm	mFOLFOX6 + Bevacizumab:- Same mFOLFOX6 regimen as the control arm- Bevacizumab: 5 mg/kg IV on day 1mFOLFOX6 repeated every 2 weeks for 12 cycles; Bevacizumab repeated every 2 weeks for 26 doses	12 months (for Bevacizumab)

Endpoints

The primary and secondary endpoints of the study were:

- Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[1][2][3]

- Secondary Endpoints: Overall Survival (OS) and toxicity of the treatment regimens.[1]

Experimental Protocols

Chemotherapy and Bevacizumab Administration

The mFOLFOX6 regimen was administered intravenously every two weeks.[1] In the experimental arm, bevacizumab was administered on the same day as the chemotherapy.[1]

Toxicity Assessment

Patient toxicity was monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). An initial safety report was published, with ongoing monitoring for delayed adverse effects.[4]

Key Findings

The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of DFS.[1][2]

Table 3: Summary of Efficacy Results[1][2]

Endpoint	Control Arm (mFOLFOX6)	Experimental Arm (mFOLFOX6 + Bevacizumab)	Hazard Ratio (95% CI)	P-value
3-Year DFS	75.5%	77.4%	0.89 (0.76 - 1.04)	0.15
5-Year OS	80.7%	82.5%	0.95 (0.79 - 1.13)	0.56
3-Year DFS (Stage II)	84.7%	87.4%	0.82 (0.54 - 1.25)	0.35
3-Year DFS (Stage III)	72.4%	74.2%	0.90 (0.76 - 1.08)	0.25

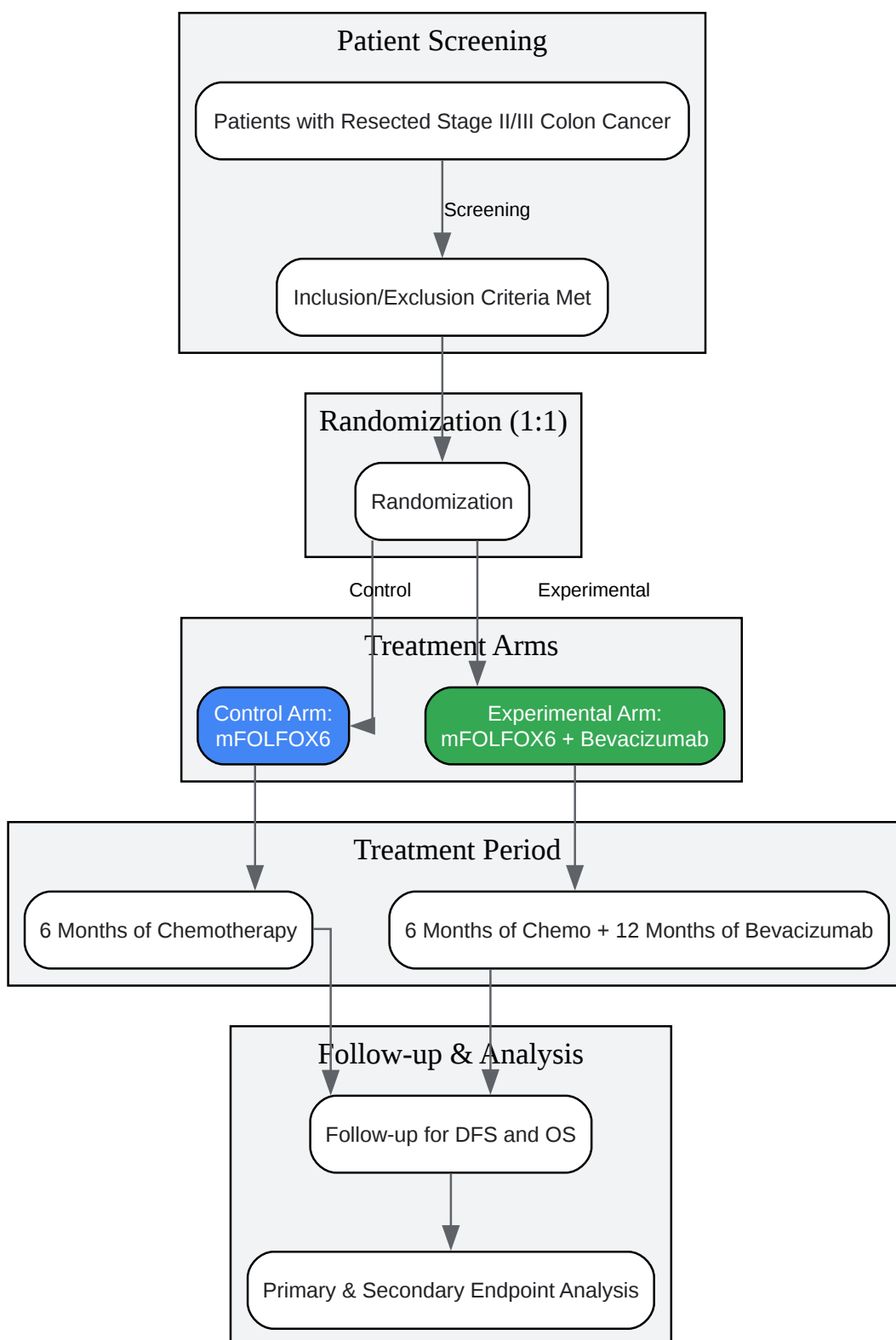
While the overall DFS was not significantly improved, an exploratory analysis suggested a transient benefit in DFS during the one-year period of bevacizumab administration.[2][5]

However, this effect diminished after treatment completion.[\[1\]](#)[\[9\]](#)

The safety analysis showed that the addition of bevacizumab was well-tolerated, with no significant increase in severe adverse events such as gastrointestinal perforation, hemorrhage, or thrombotic events.[\[4\]](#) However, there was a higher incidence of grade 3 or higher hypertension, wound complications, pain, and proteinuria in the bevacizumab arm.[\[4\]](#)[\[10\]](#)

Visualizations

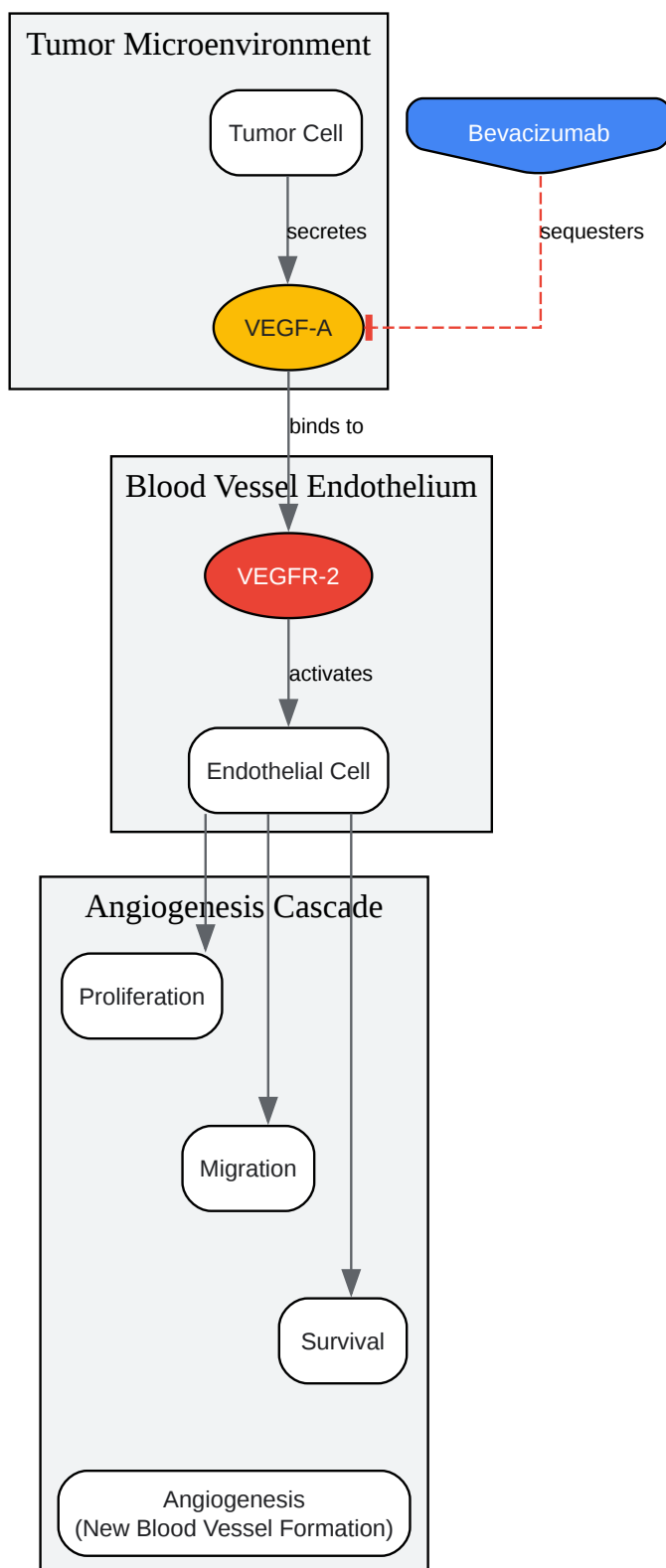
NSABP C-08 Trial Workflow



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Caption: Workflow of the NSABP C-08 clinical trial from patient screening to analysis.

Bevacizumab Mechanism of Action



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Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and its inhibition by bevacizumab.

Conclusion

The NSABP C-08 trial was a landmark study that provided crucial evidence regarding the role of bevacizumab in the adjuvant treatment of colon cancer. The results did not support the addition of bevacizumab to standard chemotherapy for this patient population, as it did not significantly improve disease-free or overall survival.[1][2][10] This has had a significant impact on clinical practice and has guided future research in the field of adjuvant therapy for colon cancer.

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